

Experimental Verification of Enhanced Mitochondrial Content

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

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The enhancement of mitochondrial content by CYC116 was demonstrated in a 2022 study using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). Researchers treated these cells with CYC116 and observed a significant increase in markers associated with mitochondrial content [1].

- **Experimental Method: The mitochondrial DNA (mtDNA) content was quantified using qPCR.** Total DNA was extracted, and the amount of mtDNA (from genes such as *ND1*, *ND2*, *ND4*, *Cox1*, *Cox2*, *ATP6*, and *D-loop*) was measured and normalized to the amount of nuclear DNA (nDNA) encoding β -globin in the same sample [1].
- **Key Finding: Treatment with the Aurora kinase inhibitor CYC116 resulted in an increased number of mitochondria** in the cardiomyocytes, as confirmed by the elevated mtDNA content [1].

Detailed Experimental Protocol

The table below summarizes the core experimental methodology from the study that confirmed CYC116's effect on mitochondrial content.

Experimental Aspect	Detailed Protocol
Cell Model	Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). Cell lines used: H1 and H9 (human embryonic stem cells), and UC013 (induced pluripotent stem cell line) [1].
Differentiation & Treatment	hPSCs were differentiated into cardiomyocytes. On Day 12 post-differentiation, cells were replated. After 48 hours, CYC116 was added to the maintenance medium for various durations. The medium was changed every other day [1].

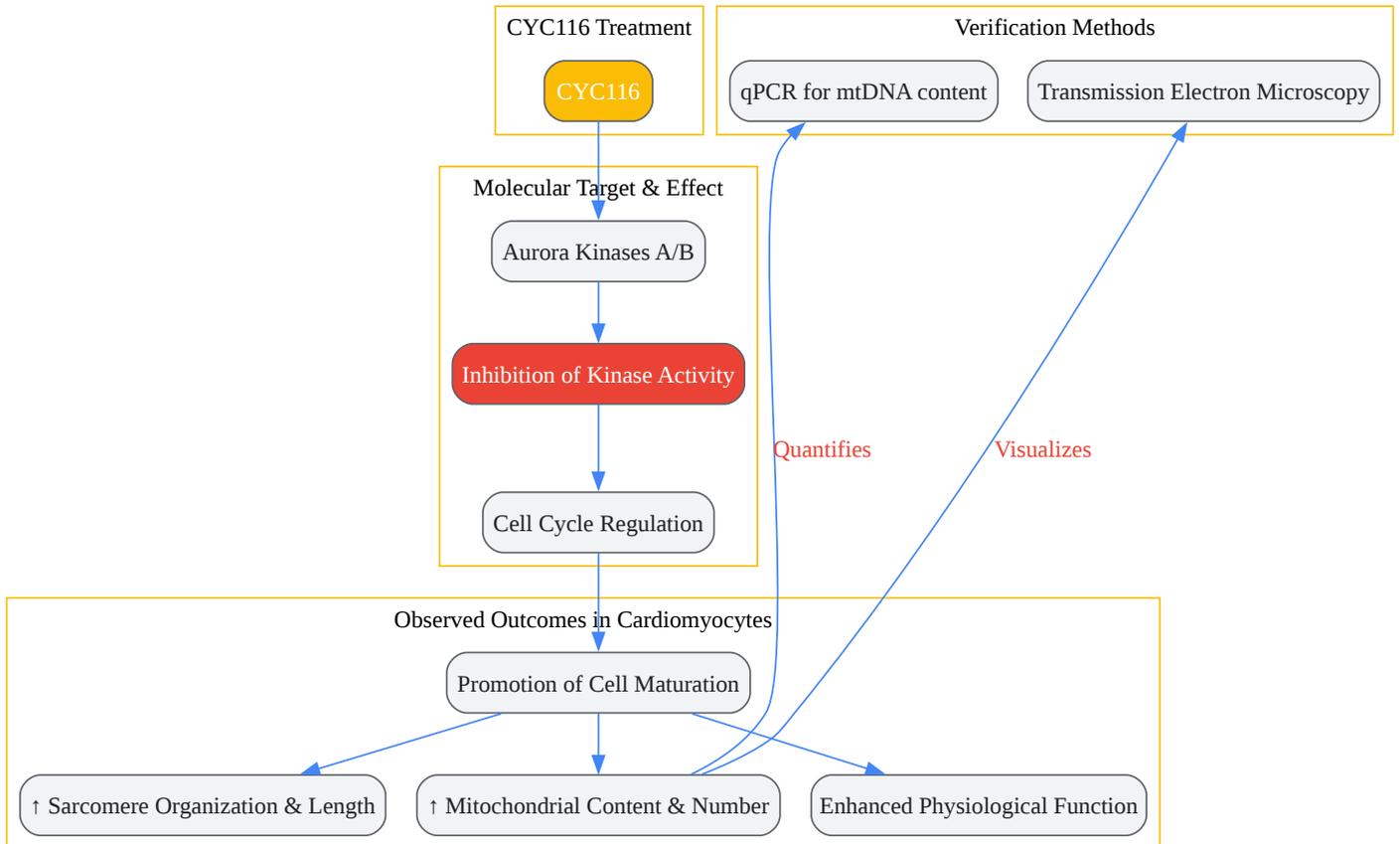
| **MtDNA Quantification** | 1. **DNA Extraction:** Total DNA was isolated using a genomic DNA kit. 2. **qPCR Analysis:** Real-time PCR was performed using primers for specific mitochondrial genes (e.g., *ND1*, *ND4*, *Cox2*) and the nuclear *β -globin* gene as a reference. 3. **Data Normalization:** mtDNA content was normalized to nDNA content in the same sample [1]. || **Supporting Evidence** | Increased mitochondrial number was further supported by **transmission electron microscopy (TEM)** analysis of the cells, which provided visual confirmation of the enhanced mitochondrial content [1]. |

Mechanism of Action and Research Context

The increase in mitochondrial content is not an isolated effect but part of a broader **maturation program** induced in the cardiomyocytes.

- **Primary Target:** CYC116 is a potent, ATP-competitive inhibitor of **Aurora A and Aurora B kinases**, with K_i values of 8.0 nM and 9.2 nM, respectively [2].
- **Proposed Mechanism:** The maturation effect, including the increase in mitochondria, is linked to the **inhibition of Aurora kinase activity and subsequent regulation of the cell cycle**. During heart development, the maturation of cardiomyocytes is accompanied by cell cycle exit. By inhibiting Aurora kinases, CYC116 likely promotes this exit from the cell cycle, driving the cells toward a more mature state, which includes the development of a greater number of organized sarcomeres and more mitochondria to meet energy demands [1].

The diagram below illustrates this proposed signaling pathway and experimental workflow.



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Comparison with Other Aurora Kinase Inhibitors

The same study also found that the ability to promote cardiomyocyte maturation is not unique to CYC116 but is shared by other Aurora kinase inhibitors, suggesting a class effect [1].

Inhibitor Name	Primary Target(s)	Effect on hPSC-CM Maturation
CYC116	Aurora A/B [2]	Promotes maturation [1]
VX-680	Aurora A/B	Promotes maturation [1]
SNS-314	Aurora A/B	Promotes maturation [1]
MLN8237	Aurora A	Promotes maturation [1]
MK8745	Aurora A	Promotes maturation [1]
GSK1070916	Aurora B	Promotes maturation [1]
Barasertib	Aurora B	Promotes maturation [1]

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References

1. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation ... [pmc.ncbi.nlm.nih.gov]
2. CYC116 | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

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